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a metabolite of Irbesartan
1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide
CAS No.: 748812-53-5
Cat. No.: VC0195225
Molecular Formula: C25H30N6O2
Molecular Weight: 446.56
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 748812-53-5 |
|---|---|
| Molecular Formula | C25H30N6O2 |
| Molecular Weight | 446.56 |
| IUPAC Name | 1-(pentanoylamino)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]cyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C25H30N6O2/c1-2-3-10-22(32)27-25(15-6-7-16-25)24(33)26-17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-28-30-31-29-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,26,33)(H,27,32)(H,28,29,30,31) |
| SMILES | CCCCC(=O)NC1(CCCC1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 |
| Appearance | White powder |
Introduction
Chemical Identity and Nomenclature
1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide belongs to the class of biphenyls containing tetrazole functional groups. The compound is recognized by multiple synonyms in pharmaceutical research and regulatory contexts:
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SR-49498
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Irbesartan Impurity A (European Pharmacopoeia)
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Irbesartan USP Related Compound A
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Irbesartan Related Compound A (USP)
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1-[(1-Oxopentyl)amino]-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-cyclopentanecarboxamide
The compound is registered with CAS number 748812-53-5 and plays a crucial role as a specified impurity in Irbesartan formulations according to both European Pharmacopoeia and United States Pharmacopeia standards .
Structural and Physicochemical Properties
Molecular Characteristics
The compound exhibits a complex molecular structure with specific physicochemical properties important for its identification and analysis.
Table 1: Key Molecular Properties
Physical Properties
The compound exists as a white solid with specific physicochemical characteristics that influence its handling, storage, and analytical procedures.
Table 2: Physical and Chemical Properties
Synthesis Methodologies
Patent Synthesis Approach
According to CN103787999A patent, the synthesis of 1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide involves a two-step reaction process:
Step 1: Reaction of N-(trityl group)-5-(4'-bromomethylbiphenyl-2-yl) tetrazole with 1-(valeryl amido) cyclopentane formamide in the presence of 32% sodium hydroxide solution, tetrabutyl ammonium bromide, and methylene dichloride at 30-60°C for 5-20 hours. This yields 1-valeryl amido-pentamethylene [2'-(1-trityl group-tetrazolium-5-yl)-biphenyl-4-ylmethyl] for acid amides .
Step 2: Trityl group removal by treating the intermediate with acetyl chloride in tetrahydrofuran (THF) and lower alcohol under 0-3% moisture conditions at room temperature. After neutralization with 10% potassium bicarbonate solution, extraction with THF, drying, and recrystallization with acetone and n-hexane, the target product is obtained .
The reaction conditions are optimized with specific reagent ratios:
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THF, lower alcohol, and acetyl chloride are used in 1-3, 3-5, and 0.1-0.5 mass volume ratios respectively
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Acetone and n-hexane are used in a 1:1.5-1:3 ratio for crystallization
Through this method, researchers have achieved purity levels greater than 99.0% as confirmed by high-performance liquid chromatography analysis .
Alternative Preparation Methods
Analytical Methods and Detection
HPLC Methodologies
High-performance liquid chromatography (HPLC) is the primary analytical technique for detecting and quantifying 1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide in pharmaceutical preparations.
Table 3: HPLC Parameters for Analysis
The European Pharmacopoeia and USP monographs require specific system suitability criteria, including resolution between Irbesartan and Irbesartan Impurity A (minimum 3.0) and relative standard deviation (maximum 2.0%) .
Sample Preparation
For standard solution preparation:
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Dissolve 5 mg of Irbesartan and 5 mg Irbesartan Impurity A CRS in Methanol
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Dilute to 10 mL with methanol
Role in Pharmaceutical Quality Control
Reference Standards
The compound is available as an official reference standard from regulatory authorities:
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European Directorate for the Quality of Medicines & HealthCare (EDQM) provides Irbesartan impurity A CRS with validity until August 31, 2025
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Commercial reference standards are also available from suppliers like LGC Standards (product code MM0862.01-0025) in neat format
Regulatory Status
The compound is regulated as:
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A controlled product requiring documentation to meet relevant regulations
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A reference standard produced in accordance with internationally recognized requirements for the development and production of reference standards
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An impurity subject to pharmacopeial limits in Irbesartan formulations
Applications in Research
Beyond its role as a quality control marker, 1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide has applications in:
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Development and validation of analytical methods for Irbesartan
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Investigation of degradation pathways for stability-indicating assays
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Supporting Abbreviated New Drug Applications (ANDA) submissions
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Structural elucidation studies of Irbesartan metabolites and related compounds
As part of more comprehensive impurity profiling, this compound is studied alongside other known impurities, including the Irbesartan dimer impurity (CAS: 1346598-52-4).
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